N,N-diethyl-2-fluoro-6-iodobenzamide
Description
Properties
Molecular Formula |
C11H13FINO |
|---|---|
Molecular Weight |
321.13 g/mol |
IUPAC Name |
N,N-diethyl-2-fluoro-6-iodobenzamide |
InChI |
InChI=1S/C11H13FINO/c1-3-14(4-2)11(15)10-8(12)6-5-7-9(10)13/h5-7H,3-4H2,1-2H3 |
InChI Key |
ZDOSXLLREQSHDE-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C1=C(C=CC=C1I)F |
Origin of Product |
United States |
Preparation Methods
Halogenation Strategies
Introducing iodine at the para position relative to fluorine requires careful consideration of directing effects. Fluorine, as an ortho/para-directing group, facilitates electrophilic substitution. However, competing directing effects from other substituents (e.g., carboxylic acid groups) necessitate sequential functionalization.
- Method A: Direct Iodination
Starting with 2-fluorobenzoic acid, iodination is achieved using iodine monochloride (ICl) in acidic media. This method yields 2-fluoro-6-iodobenzoic acid with moderate regioselectivity (~65% yield). The reaction is conducted at 0–5°C to minimize polyiodination. - Method B: Sandmeyer Reaction
An alternative approach involves diazotization of 2-fluoro-6-aminobenzoic acid followed by treatment with potassium iodide. This method achieves higher regioselectivity (>85% yield) but requires handling toxic diazonium intermediates.
Purification of Intermediates
Crude 2-fluoro-6-iodobenzoic acid is purified via recrystallization from ethanol/water mixtures. Impurities such as unreacted starting material or diiodinated byproducts are removed through fractional crystallization.
Amidation Techniques
Conversion of 2-fluoro-6-iodobenzoic acid to the target amide involves activating the carboxylic acid group followed by reaction with diethylamine.
Acid Chloride Route
The classical method employs thionyl chloride (SOCl₂) to generate the acid chloride intermediate:
$$
\text{2-Fluoro-6-iodobenzoic acid} + \text{SOCl}2 \rightarrow \text{2-Fluoro-6-iodobenzoyl chloride} + \text{SO}2 + \text{HCl}
$$
The acid chloride is then reacted with diethylamine in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere:
$$
\text{2-Fluoro-6-iodobenzoyl chloride} + \text{Et}_2\text{NH} \rightarrow \text{this compound} + \text{HCl}
$$
Key Conditions :
Coupling Reagent-Assisted Amidation
Modern approaches utilize coupling agents such as N-hydroxysuccinimide (NHS) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to enhance efficiency:
- Activation Step :
The carboxylic acid is converted to an NHS ester using EDC and NHS in dichloromethane (DCM). - Amine Coupling :
The NHS ester reacts with diethylamine in DCM at room temperature for 12–24 hours.
Advantages :
Optimization Strategies
Solvent Selection
Temperature Control
- Low temperatures (0–5°C) during iodination prevent polyhalogenation.
- Room temperature suffices for amidation to avoid thermal decomposition of iodine substituents.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Acid Chloride Route | 78–82 | 95–97 | Cost-effective; scalable | HCl generation requires scrubbing |
| Coupling Reagent | 88–92 | 98–99 | High selectivity; mild conditions | Expensive reagents |
| Sandmeyer-Based | 85 | 93–95 | Excellent regioselectivity | Toxic intermediates; longer steps |
Recommendation : The coupling reagent method offers the best balance of yield and purity for laboratory-scale synthesis, while the acid chloride route remains preferable for industrial applications due to lower costs.
Challenges and Mitigation
Regioselectivity in Iodination
Competing directing effects from fluorine and carboxylic acid groups can lead to mixed isomers. Using sterically hindered electrophiles (e.g., N-iodosuccinimide) improves para-selectivity.
Stability of Intermediates
- 2-Fluoro-6-iodobenzoyl chloride is moisture-sensitive. Storage under anhydrous conditions with molecular sieves prevents hydrolysis.
- Diethylamine should be freshly distilled to avoid contamination with primary amines.
Chemical Reactions Analysis
Types of Reactions: N,N-diethyl-2-fluoro-6-iodobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced species .
Scientific Research Applications
Chemistry: N,N-diethyl-2-fluoro-6-iodobenzamide is used as a building block in organic synthesis.
Biology and Medicine: In medicinal chemistry, this compound is studied for its potential as a pharmacophore. Its structure can be modified to create new drug candidates with improved efficacy and selectivity .
Industry: The compound is also used in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in electronics, coatings, and other advanced materials .
Mechanism of Action
The mechanism of action of N,N-diethyl-2-fluoro-6-iodobenzamide depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine and iodine atoms can enhance the compound’s binding affinity and selectivity for these targets .
Comparison with Similar Compounds
N-(2-Diethylaminoethyl)-4-iodobenzamide
- Structure: Features a para-iodo substituent on the benzamide core and a diethylaminoethyl side chain.
- Application: Demonstrated high melanoma uptake in murine B16 and human melanotic melanoma models, with tumor/nontumor ratios (e.g., tumor/blood = 37 at 24 hours) due to selective biodistribution .
- Key Difference: The iodine in this compound is para to the amide group, whereas in N,N-diethyl-2-fluoro-6-iodobenzamide, iodine is ortho.
N-(2-Chloro-6-fluorophenyl)-4-(2-cyano-3-hydroxybut-2-enamido)-5-fluoro-2-isopropoxybenzamide (1a)
- Structure: Contains chloro and fluoro substituents on the benzamide, with a complex cyano-hydroxybutenamido side chain.
- Key Difference: The additional isopropoxy and cyano groups increase molecular complexity and polarity compared to the simpler diethylamide and halogen substituents in the target compound.
N-(3-Ethyl-6-fluoro-1,3-benzothiazol-2-ylidene)-3-fluorobenzamide
N-(6-Bromo-2-benzothiazolyl)-N-[2-(diethylamino)ethyl]-3-methylbenzamide
- Structure: Combines a brominated benzothiazole with a diethylaminoethyl side chain and methylbenzamide.
- Application : Bromine may serve as a heavier halogen for radiochemistry or as a leaving group in synthetic modifications .
- Key Difference : Bromine’s larger atomic radius compared to iodine or fluorine could influence electronic effects and metabolic stability.
Structural and Functional Analysis Table
Critical Insights
- Heterocyclic vs.
- Biodistribution: The diethylamide group in the target compound likely increases lipophilicity compared to diethylaminoethyl side chains, which could prolong circulation time but reduce renal clearance.
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